BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 3-Isopropoxy-1-
propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Isopropoxy-1-propanol

Cat. No.: B086269

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
3-Isopropoxy-1-propanol (CAS No. 110-48-5), a versatile bifunctional molecule with
applications as a solvent and chemical intermediate. This document presents a detailed
analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, supplemented with detailed experimental protocols and visualizations to aid in its
characterization and application in research and development.

Molecular and Spectroscopic Overview

3-Isopropoxy-1-propanol possesses both an ether and a primary alcohol functional group,
which dictates its chemical properties and spectroscopic features. Its molecular formula is
CeH140:2 and it has a molecular weight of 118.17 g/mol and an exact mass of 118.09938 Da.

Chemical Structure of 3-lsopropoxy-1-propanol

Caption: Chemical structure of 3-lsopropoxy-1-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and chemical
environment of the atoms in 3-Isopropoxy-1-propanol.
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1H NMR Data

The *H NMR spectrum of 3-Isopropoxy-1-propanol is characterized by distinct signals

corresponding to the different proton environments in the molecule.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~1.15 Doublet 6H Isopropyl -CHs
~1.75 Quintet 2H -O-CH2-CH2-CH2-OH
~3.45 Triplet 2H -O-CH2-CH2-CH2-OH
~3.55 Septet 1H Isopropyl -CH
~3.65 Triplet 2H -O-CH2-CH2-CH2-OH
Variable (~2.5-4.0) Singlet (broad) 1H -OH

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

*C NMR Data

The proton-decoupled 3C NMR spectrum of 3-lsopropoxy-1-propanol shows five distinct

signals, corresponding to the five unique carbon environments.

Chemical Shift (6, ppm)

Assighment

~22.5 Isopropyl -CHs

~32.0 -O-CH2-CH2-CH2-OH

~61.0 -O-CH2-CH2-CH2-OH

~69.8 -O-CH2-CH2-CH2-OH

~72.0 Isopropyl -CH
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Note: Chemical shifts are approximate and based on typical values for similar functional

groups.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Isopropoxy-1-propanol displays characteristic absorption bands that

confirm the presence of its key functional groups.

Wavenumber (cm~?) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (alcohol)
3000-2850 Sharp C-H stretch (alkyl)
1140-1070 Strong C-O-C stretch (ether)

~1050 Strong C-O stretch (primary alcohol)

The broadness of the O-H stretching band is a result of intermolecular hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 3-

Isopropoxy-1-propanol.

Predicted Mass Spectrometry Data

Adduct mlz
[M+H]* 119.10666
[M+Na]* 141.08860
[M-H]~ 117.09210
[M]* 118.09883
Data sourced from PubChem.
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While a specific electron ionization (EI) mass spectrum showing a detailed fragmentation
pattern is not readily available in public databases, the fragmentation of alcohols often involves
the loss of water (M-18) and alpha-cleavage. For ethers, cleavage of the C-O bond is common.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.
Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

e Dissolve approximately 5-10 mg of 3-Isopropoxy-1-propanol in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., CDCIs, D20, or DMSO-ds).

o Filter the solution into a clean 5 mm NMR tube.

IH NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 8-16, increasing for more dilute samples.

Relaxation Delay: 1-2 seconds.

Spectral Width: Typically 0-12 ppm.

13C NMR Acquisition:

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker
instruments).

Number of Scans: 1024 or more, as 13C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Spectral Width: Typically 0-220 ppm.
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Caption: General workflow for NMR spectroscopy.
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FT-IR Spectroscopy

For a liquid sample like 3-lsopropoxy-1-propanol, the Attenuated Total Reflectance (ATR) or
thin film method is suitable.

ATR-FTIR Protocol:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Acquire a background spectrum of the clean, empty ATR crystal.
o Place a small drop of 3-Isopropoxy-1-propanol onto the center of the ATR crystal.

e Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum.

Thin Film Protocol:
e Place a drop of the liquid sample on a polished salt plate (e.g., NaCl or KBr).
» Place a second salt plate on top to create a thin film of the liquid between the plates.

e Mount the plates in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Isopropoxy-1-propanol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086269#spectroscopic-data-for-3-isopropoxy-1-
propanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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